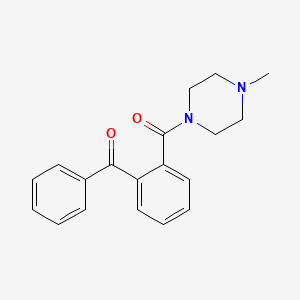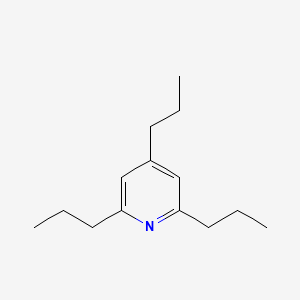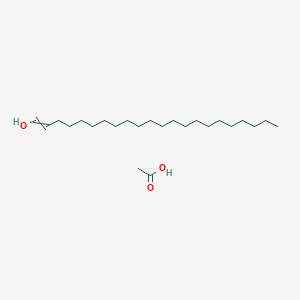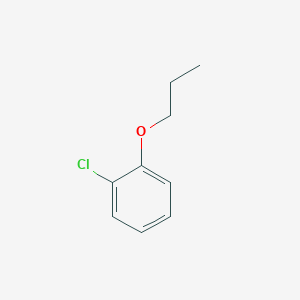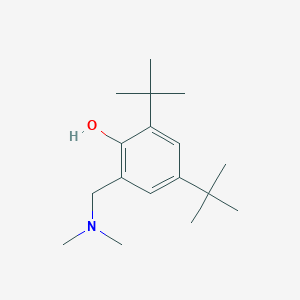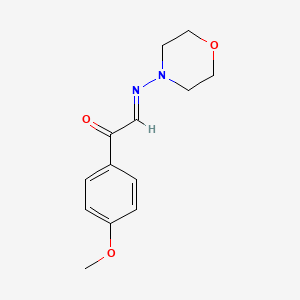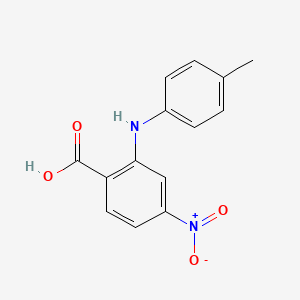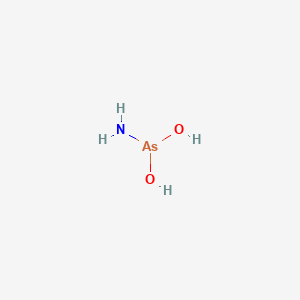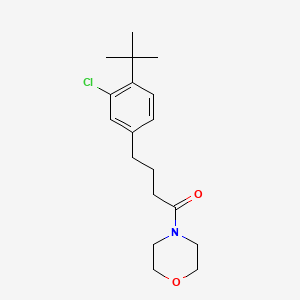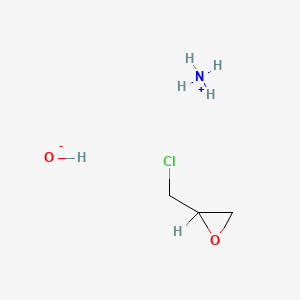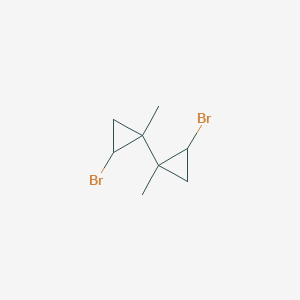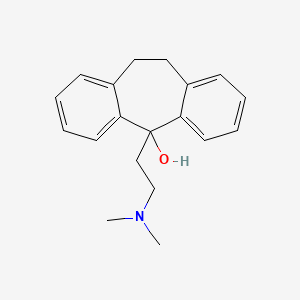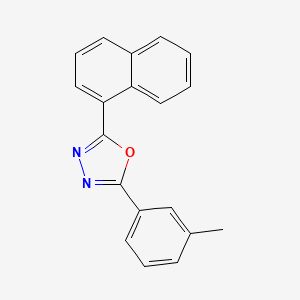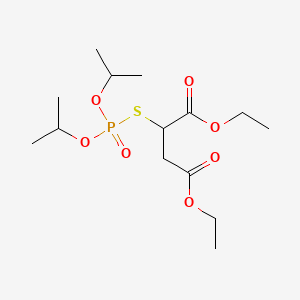![molecular formula C34H24O4 B14685832 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate CAS No. 33871-72-6](/img/structure/B14685832.png)
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate is a complex organic compound that features a naphthalene nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate typically involves a multi-step process. One common method is the condensation reaction of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate as a catalyst . This method is advantageous due to its efficiency, use of inexpensive and readily available catalysts, and improved yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Medicine: It may be used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form strong hydrogen bonds and coordinate with various metal ions, which can interfere with or enhance specific biochemical processes . This interaction can lead to various desired effects, such as inhibition or activation of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Naphthaldehyde-based Schiff base dyes: These compounds exhibit similar structural features and are used in various applications, including as fluorescent probes and in mechanochromic materials.
Naphthalen-2-yl derivatives: These compounds share the naphthalene nucleus and are used in organic synthesis and pharmacology.
Uniqueness
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate is unique due to its specific structural configuration, which allows for versatile applications in different scientific fields. Its ability to form strong hydrogen bonds and coordinate with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
33871-72-6 |
|---|---|
Molecular Formula |
C34H24O4 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[4-[bis(2-hydroxynaphthalen-1-yl)methyl]phenyl] benzoate |
InChI |
InChI=1S/C34H24O4/c35-29-20-16-22-8-4-6-12-27(22)32(29)31(33-28-13-7-5-9-23(28)17-21-30(33)36)24-14-18-26(19-15-24)38-34(37)25-10-2-1-3-11-25/h1-21,31,35-36H |
InChI Key |
NMJGLKWNUVJDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C3=C(C=CC4=CC=CC=C43)O)C5=C(C=CC6=CC=CC=C65)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


